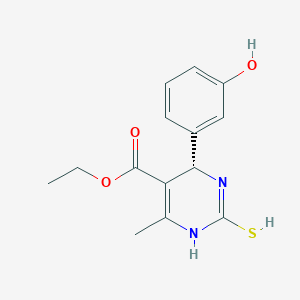
ethyl (4S)-4-(3-hydroxyphenyl)-6-methyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “ethyl (4S)-4-(3-hydroxyphenyl)-6-methyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for ethyl (4S)-4-(3-hydroxyphenyl)-6-methyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate would typically involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the product. This process may include optimization of reaction conditions, use of industrial-grade reagents, and implementation of quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
ethyl (4S)-4-(3-hydroxyphenyl)-6-methyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the functional groups present in the compound.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents such as dichloromethane, ethanol, or water.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving biochemical pathways and molecular interactions.
Industry: Use in the production of specialty chemicals or materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl (4S)-4-(3-hydroxyphenyl)-6-methyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate can be identified using PubChem’s similarity search tools. These compounds may share structural features or functional groups with this compound.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties, which may confer distinct reactivity and biological activity compared to other similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Conclusion
This compound is a chemical compound with potential applications in chemistry, biology, medicine, and industry. Its preparation involves specific synthetic routes and reaction conditions, and it can undergo various chemical reactions. The compound’s mechanism of action and comparison with similar compounds highlight its uniqueness and potential for further research and development.
Properties
IUPAC Name |
ethyl (4S)-4-(3-hydroxyphenyl)-6-methyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBCDGHHHHGHFA-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=CC(=CC=C2)O)S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=N[C@H]1C2=CC(=CC=C2)O)S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

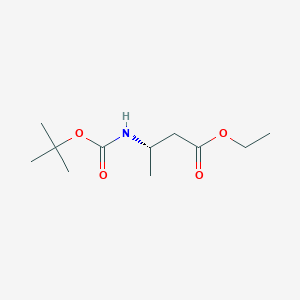
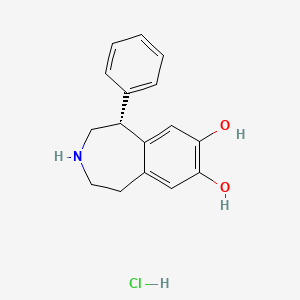
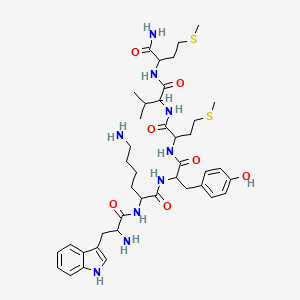

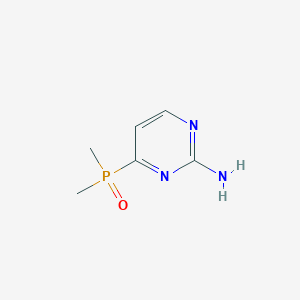

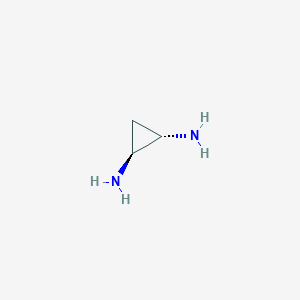
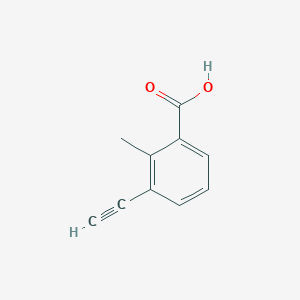


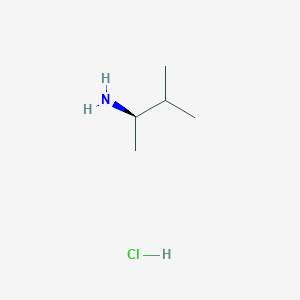
![4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester](/img/structure/B8143352.png)
![1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B8143354.png)
